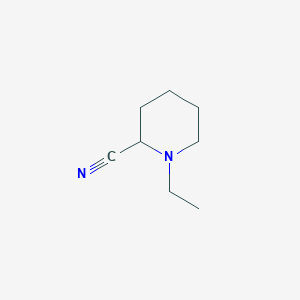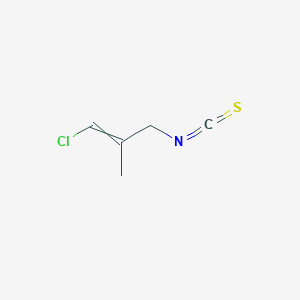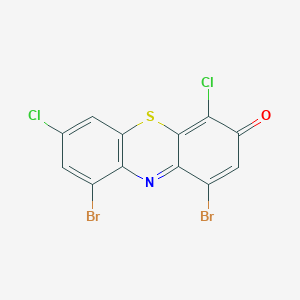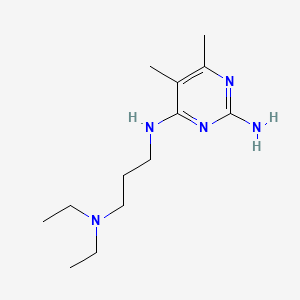
Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step processes, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Starting from β-diketones or β-ketoesters with guanidine or urea derivatives.
Substitution Reactions: Introducing amino and alkyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Pyrimidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their role in nucleic acids and enzyme inhibitors.
Medicine: Investigated for potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some pyrimidine derivatives inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Similar in structure but with nitrogen at position 1 of the six-membered ring.
Purine Derivatives: Contain a fused pyrimidine-imidazole ring system.
Triazine Derivatives: Contain three nitrogen atoms in the six-membered ring.
Uniqueness
The uniqueness of Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- lies in its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
63731-93-1 |
|---|---|
Fórmula molecular |
C13H25N5 |
Peso molecular |
251.37 g/mol |
Nombre IUPAC |
4-N-[3-(diethylamino)propyl]-5,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H25N5/c1-5-18(6-2)9-7-8-15-12-10(3)11(4)16-13(14)17-12/h5-9H2,1-4H3,(H3,14,15,16,17) |
Clave InChI |
RNSXRXROKZTORO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=NC(=NC(=C1C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
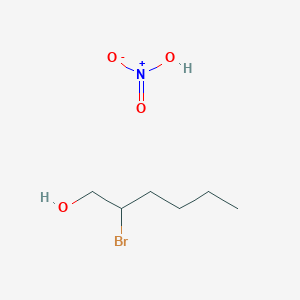

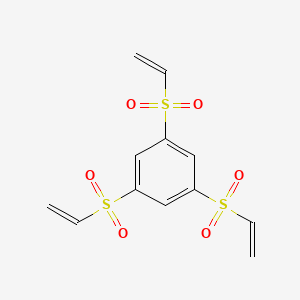

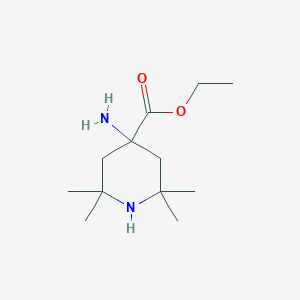
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

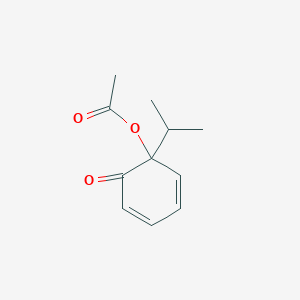
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
